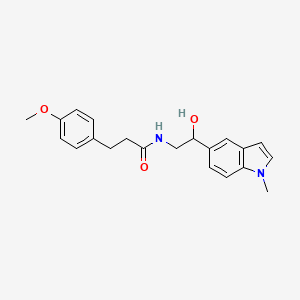

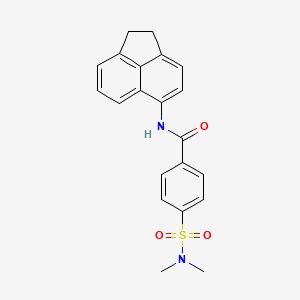

![molecular formula C19H25N3O4 B2496890 Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 838887-36-8](/img/structure/B2496890.png)

Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential in drug development, particularly as they can serve as inhibitors for various enzymes and receptors. The papers provided do not directly discuss this specific compound but offer insights into similar piperazine derivatives and their synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and the formation of different polymorphic crystalline forms. For instance, the synthesis of a related 1,4-piperazine-2,5-dione was achieved in 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This process involved crystallization by slow diffusion of ether into a chloroform solution and by slow evaporation of an ethanol-chloroform-benzene solution, resulting in different polymorphs with distinct hydrogen-bonding networks . Such detailed synthetic routes are crucial for the preparation of high-purity piperazine derivatives for further study.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (XRD). For example, a tert-butyl piperazine-1-carboxylate derivative was characterized by XRD, revealing that it crystallized in the monoclinic crystal system with specific unit cell parameters . The molecules in the structure were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal . These structural details are essential for understanding the molecular interactions and potential binding modes of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often critical for their biological activity. The papers provided do not detail specific reactions for Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, but they do discuss the importance of functional groups such as the triazine heterocycle in the biological activity of related compounds . The presence of such functional groups can influence the potency and selectivity of the compounds, as well as their metabolic stability and oral exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The polymorphic forms of a synthesized piperazine-2,5-dione showed different hydrogen-bonding networks, which can affect the compound's solubility and stability . Additionally, the presence of substituents like the ethyl group can impact the lipophilicity and, consequently, the pharmacokinetic properties of the compound . Understanding these properties is crucial for the development of piperazine derivatives as therapeutic agents.

Scientific Research Applications

Insecticide Design and Synthesis : A study explored the use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a compound structurally related to ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, as a lead compound for new insecticides. The research demonstrated certain growth-inhibiting and larvicidal activities against armyworm, highlighting its potential in pest control (Cai et al., 2010).

Antimicrobial Activity : Another study investigated the antimicrobial activity of 1,2,4-triazol-3-one derivatives, which include structures related to the compound . These derivatives showed good activity against test microorganisms, suggesting their potential in developing new antimicrobial agents (Fandaklı et al., 2012).

Mycobacterium tuberculosis Inhibition : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a similar structural motif with ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, were designed and synthesized. One of these compounds showed promising activity against Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent (Jeankumar et al., 2013).

Structural Analysis in Metal Complexes : The compound was used in a study analyzing complexes formed with metals like Ni(II), Zn(II), and Cd(II). The research, focusing on the structural analysis of these complexes, contributes to the understanding of metal-organic interactions, which is crucial in fields like material science and catalysis (Prakash et al., 2014).

Synthesis of Hybrid Molecules for Biological Activities : A study involved the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the compound . These synthesized compounds were tested for antimicrobial, antilipase, and antiurease activities, suggesting their potential in therapeutic applications (Başoğlu et al., 2013).

properties

IUPAC Name |

ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-14-5-7-15(8-6-14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUPEZJVMLIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

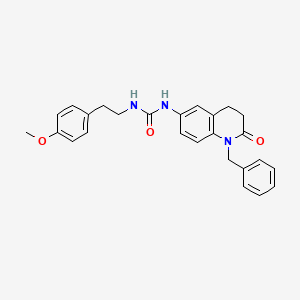

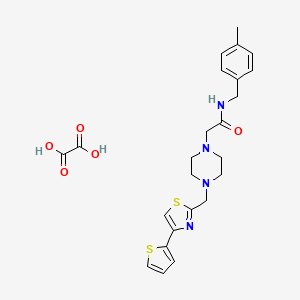

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

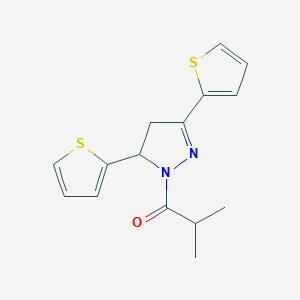

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

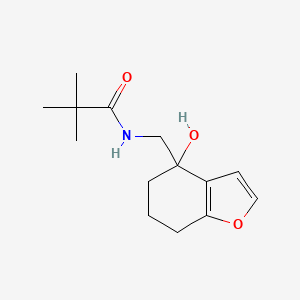

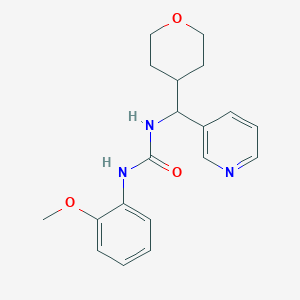

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)